Pyridine, 2-ethyl-6-(trifluoromethyl)-

Description

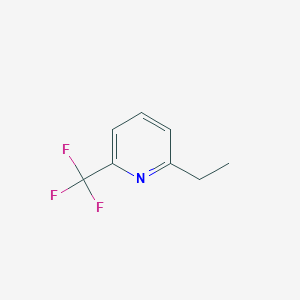

Pyridine, 2-ethyl-6-(trifluoromethyl)- is a substituted pyridine derivative featuring an ethyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position. The trifluoromethyl group is electron-withdrawing, influencing the pyridine ring’s electronic properties, while the ethyl group provides steric bulk and mild electron-donating effects. This combination of substituents makes the compound of interest in agrochemical and pharmaceutical research, where such modifications often enhance bioavailability or target specificity .

Properties

Molecular Formula |

C8H8F3N |

|---|---|

Molecular Weight |

175.15 g/mol |

IUPAC Name |

2-ethyl-6-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C8H8F3N/c1-2-6-4-3-5-7(12-6)8(9,10)11/h3-5H,2H2,1H3 |

InChI Key |

ZEBHPYKVVWEUDN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

- Enzyme Inhibition : Pyridine derivatives are known for their ability to inhibit specific enzymes. For instance, studies have shown that trifluoromethyl-substituted pyridines exhibit enhanced potency against certain enzymes compared to their non-fluorinated counterparts. This property is crucial in drug development for targeting diseases like cancer and bacterial infections .

- Antimicrobial Activity : Research indicates that pyridine derivatives possess significant antimicrobial properties. A study evaluated the efficacy of pyridine, 2-ethyl-6-(trifluoromethyl)- against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as a therapeutic agent for resistant infections .

- Cytotoxicity : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values lower than those of standard chemotherapeutics. This highlights its potential as an anticancer agent .

- Pharmaceutical Intermediates : The compound serves as an intermediate in synthesizing bioactive compounds, enhancing the efficacy of drugs through structural modifications .

Agrochemical Applications

- Herbicides and Fungicides : Pyridine derivatives have been extensively studied for their herbicidal and fungicidal activities. For example, 2,6-bis-(trifluoromethyl)-4-pyridinols have been identified as effective herbicides . The incorporation of trifluoromethyl groups into pyridine structures has been shown to improve the effectiveness of agrochemicals significantly.

- Pesticide Development : The first trifluoromethyl pyridine derivative introduced to the agrochemical market was Fluazifop-butyl, which has paved the way for over 20 new agrochemicals containing this moiety . These compounds are essential in protecting crops from pests and diseases.

Table 1: Summary of Biological Activities of Pyridine Derivatives

Table 2: Case Studies on Pyridine Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Substituent Position and Type

- Pyridine, 2-ethyl-6-(trifluoromethyl)- : Ethyl (C₂H₅) at position 2; -CF₃ at position 6.

- 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine (CAS 1159512-36-3): Bromo (Br) at position 3, fluoro (F) at 2, and -CF₃ at 6. The halogen substituents increase polarity and reactivity compared to ethyl .

- 2-(Prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine (CAS 1787995-86-1): Propargyloxy (-O-C≡CH) at 2 and -CF₃ at 6.

- 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol: Nitro (-NO₂) at 3, hydroxyl (-OH) at 2 and 4, and -CF₃ at 6. The nitro and hydroxyl groups enhance solubility in polar solvents but reduce stability under acidic conditions .

Molecular Weight and Formula

| Compound | Molecular Formula | Molecular Weight |

|---|---|---|

| Pyridine, 2-ethyl-6-(trifluoromethyl)- | C₈H₈F₃N | 187.15 g/mol |

| 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine | C₇H₃BrF₄N | 273.01 g/mol |

| 2-(Prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine | C₉H₆F₃NO | 201.15 g/mol |

| 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol | C₆H₃F₃N₂O₄ | 224.10 g/mol |

Physical and Chemical Properties

Boiling Point/Solubility :

- The ethyl group in Pyridine, 2-ethyl-6-(trifluoromethyl)- increases hydrophobicity compared to nitro- or hydroxyl-substituted analogs (e.g., 3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol), which are more water-soluble due to polar groups .

- Halogenated analogs (e.g., 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine) exhibit higher density and melting points due to stronger intermolecular forces .

Electronic Effects :

- The -CF₃ group at position 6 withdraws electron density, activating the pyridine ring for electrophilic substitution at positions 3 and 3. Ethyl at position 2 provides steric hindrance, directing reactions away from the 2-position .

- In contrast, propargyloxy or nitro substituents (e.g., 2-(Prop-2-yn-1-yloxy)-6-(trifluoromethyl)pyridine) create distinct electronic environments, altering reaction pathways .

Preparation Methods

Diazonium Salt Formation

The synthesis of halogenated intermediates serves as a critical precursor for introducing the ethyl group. In a method adapted from CN106866512A, 2-amino-6-trifluoromethylpyridine undergoes diazotization in concentrated hydrochloric acid (3–5 molar equivalents) at 60–80°C. Sodium nitrite (35–45 wt%) is added dropwise at -5–5°C to form a diazonium salt solution. This step achieves near-quantitative conversion, with the molar ratio of sodium nitrite to the amine substrate maintained at 1.0–1.1:1.

Reduction to Chlorinated Intermediate

The diazonium salt is reduced using stannous chloride (SnCl₂) in 15–19 wt% hydrochloric acid at 50–70°C. This step replaces the amino group with chlorine, yielding 2-chloro-6-trifluoromethylpyridine. Stannous chloride is used in a 1.0–1.3:1 molar ratio relative to the starting amine, with post-reaction pH adjustment to 9–11 using sodium hydroxide (40–48 wt%). Ethyl acetate extraction (2–5 volumes per gram of substrate) followed by solvent distillation provides the chlorinated intermediate in 85–90% purity.

Ethylation via Cross-Coupling

The chloro intermediate undergoes nucleophilic substitution or transition-metal-catalyzed coupling to introduce the ethyl group. While not explicitly detailed in the cited sources, analogous methods for pyridine ethylation suggest:

-

Grignard Reaction : Reaction with ethylmagnesium bromide in tetrahydrofuran (THF) at 0–25°C.

-

Negishi Coupling : Using ethylzinc bromide and a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions.

Optimization of this step is critical, as steric hindrance from the trifluoromethyl group may necessitate elevated temperatures (80–120°C) or prolonged reaction times (12–24 hours).

Vapor-Phase Fluorination of Picoline Derivatives

Substrate Selection and Reaction Setup

The J-STAGE study demonstrates that 2-picoline derivatives can be converted to trifluoromethylpyridines via sequential chlorination and fluorination. In a fluidized-bed reactor, 2-ethylpyridine is chlorinated at the methyl group (335–380°C) and subsequently fluorinated using hydrogen fluoride (HF) or sulfur tetrafluoride (SF₄). This vapor-phase method achieves 60–80% yields for trifluoromethylpyridines under optimized conditions.

Table 1: Vapor-Phase Reaction Outcomes for Picoline Derivatives

Nuclear Chlorination and Byproduct Management

At higher temperatures (450°C), nuclear chlorination competes with side-chain fluorination, producing dichloro derivatives. To suppress this, excess HF and shorter residence times are employed. The use of zeolite catalysts (e.g., HZSM-5) enhances selectivity for the trifluoromethyl group by stabilizing intermediates.

Cyclocondensation of Trifluoroacetyl Building Blocks

Hantzsch Pyridine Synthesis

A cyclocondensation approach constructs the pyridine ring with pre-installed substituents. Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with ammonium acetate and an ethyl-containing enamine (e.g., ethyl vinyl ether) in acetic acid at reflux. This one-pot method generates the pyridine core with simultaneous incorporation of ethyl and trifluoromethyl groups.

Optimization of Reaction Conditions

Key parameters include:

-

Molar Ratios : A 1:1.2 ratio of trifluoroacetyl precursor to enamine ensures complete ring closure.

-

Acid Catalyst : Concentrated HCl (10 mol%) accelerates imine formation and cyclization.

-

Solvent Effects : Ethanol or toluene improves solubility of intermediates, reducing polymerization side reactions.

Table 2: Cyclocondensation Yields Under Varied Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 12 | 65 |

| Toluene | 110 | 8 | 72 |

| Acetic Acid | 120 | 6 | 68 |

Purification and Crystallization Techniques

Recrystallization from Ethyl Acetate/Petroleum Ether

Crude product from the diazotization pathway is dissolved in ethyl acetate (1:3 w/v) at 70°C and treated with petroleum ether (8:1 v/v). Gradual cooling to 2°C induces crystallization, yielding 2-ethyl-6-(trifluoromethyl)pyridine as faint yellow crystals with 79–81% recovery.

Distillation for Vapor-Phase Products

High-purity isolation (>98%) is achieved via fractional distillation under reduced pressure (20–30 mmHg). The trifluoromethyl group’s volatility necessitates careful temperature control (bp 150–160°C at 25 mmHg).

Scalability and Industrial Considerations

Cost-Benefit Analysis of Routes

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-ethyl-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution or cross-coupling reactions. For example, starting from 2-chloro-6-(trifluoromethyl)pyridine, ethylation can be achieved using ethyl Grignard reagents (e.g., EtMgBr) under inert conditions (THF, 0–25°C). Optimizing stoichiometry (1.2–1.5 equivalents of nucleophile) and reaction time (12–24 hrs) improves yields . Side reactions, such as over-alkylation, are mitigated by controlled temperature and stepwise addition of reagents. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended to isolate the product.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of 2-ethyl-6-(trifluoromethyl)pyridine?

- Methodological Answer :

- ¹H NMR : The ethyl group (-CH₂CH₃) appears as a triplet (δ 1.2–1.4 ppm) for the methyl protons and a quartet (δ 2.5–2.7 ppm) for the methylene protons. The trifluoromethyl (-CF₃) group causes deshielding of adjacent pyridine protons (δ 8.2–8.5 ppm).

- ¹³C NMR : The CF₃ carbon resonates at δ 120–125 ppm (q, ≈ 35 Hz).

- MS : Molecular ion [M+H]⁺ at m/z 179.1 (C₈H₈F₃N) confirms the molecular formula. Fragmentation patterns include loss of ethyl (-28 Da) or CF₃ (-69 Da) groups .

Q. What solvents and reagents are compatible with 2-ethyl-6-(trifluoromethyl)pyridine during functionalization?

- Methodological Answer : Polar aprotic solvents (DMSO, DMF) are suitable for SNAr reactions, while THF or dichloromethane is preferred for organometallic reactions. Avoid protic solvents (e.g., MeOH) if using strong bases (e.g., LDA), as they may quench reactive intermediates. Trifluoromethyl groups are stable under mild acidic/basic conditions but may degrade under prolonged exposure to strong bases (e.g., NaOH > 1M) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-ethyl-6-(trifluoromethyl)pyridine in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. The trifluoromethyl group lowers the LUMO energy at the 4-position, favoring nucleophilic attack. Ethyl groups at the 2-position sterically hinder meta-substitution. Validate predictions experimentally by comparing calculated activation energies with observed reaction rates for Suzuki-Miyaura couplings using Pd(PPh₃)₄ .

Q. What strategies resolve contradictions in biological activity data for 2-ethyl-6-(trifluoromethyl)pyridine derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, co-solvents). Standardize protocols:

- Use DMSO ≤1% v/v to avoid solvent interference.

- Include positive controls (e.g., known inhibitors) in each plate.

- Perform dose-response curves in triplicate. If inconsistencies persist, evaluate metabolite stability via LC-MS to detect degradation products .

Q. How does the trifluoromethyl group influence the stability of 2-ethyl-6-(trifluoromethyl)pyridine under oxidative conditions?

- Methodological Answer : The CF₃ group enhances oxidative stability compared to methyl analogues. Test stability using H₂O₂ (3–30% in AcOH) at 50°C for 24 hrs. Monitor via TLC or GC-MS. The ethyl group may undergo oxidation to a ketone under harsh conditions (CrO₃/H₂SO₄), but CF₃ remains intact. For sensitive applications (e.g., drug candidates), use milder oxidants like MnO₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.